N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide

Description

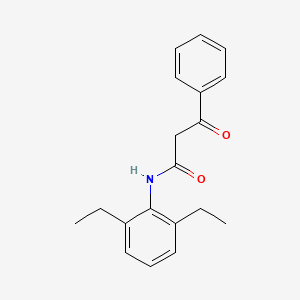

N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide is a chemical entity characterized by a central propanamide backbone, substituted with a 2,6-diethylphenyl group on the nitrogen atom and a phenyl ketone at the beta position. This unique combination of a beta-keto amide functionality and a sterically hindered N-aryl substituent provides a platform for investigating the interplay of electronic and steric effects on molecular properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C19H21NO2 |

| Molecular Weight | 295.38 g/mol |

| CAS Number | 40624-79-1 |

| IUPAC Name | this compound |

Beta-keto amides are a versatile class of organic compounds that feature prominently as building blocks in organic synthesis. researchgate.netresearchgate.net Their utility stems from the presence of multiple reactive sites, including a nucleophilic α-carbon and electrophilic carbonyl groups, which allow for a wide array of chemical transformations. researchgate.net These compounds are extensively used in the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.netbenthamdirect.comchim.it

The synthesis of beta-keto amides can be achieved through several established routes, often involving the reaction of amines with β-keto acids or their derivatives, such as Meldrum's acid or diketene (B1670635). benthamdirect.comingentaconnect.com The reactivity of the dicarbonyl moiety in beta-keto amides allows them to participate in a variety of cyclization and condensation reactions, leading to the formation of diverse molecular scaffolds. researchgate.net

In the realm of chemical biology, the beta-keto amide motif is of interest due to its presence in various natural products and its potential to interact with biological targets. The ability of the keto-enol tautomerism in these systems can influence their binding properties and reactivity in biological environments.

The incorporation of an N-aryl substituent into a propanamide backbone is a common strategy in medicinal chemistry and materials science. N-aryl amides are found in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.net The nature of the aryl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

N-aryl-substituted propanamides, in particular, have been investigated for a variety of biological activities. mdpi.comnih.govnih.gov The propanamide linker provides a flexible scaffold that can be readily modified, while the N-aryl group can be tailored to optimize interactions with specific biological targets. The substitution pattern on the aryl ring is a critical determinant of a compound's activity, with even minor changes often leading to significant differences in biological effect. The presence of bulky substituents on the aryl ring, such as the 2,6-diethylphenyl group in the title compound, can impart unique conformational constraints and metabolic stability. nih.govcresset-group.comcore.ac.uknih.govacs.org

A thorough review of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While the broader classes of beta-keto amides and N-aryl propanamides are well-documented, dedicated studies on this particular molecule appear to be absent. This lack of specific research presents both a challenge and an opportunity.

Potential Research Trajectories:

Given the known reactivity of its constituent functional groups, several potential research avenues for this compound can be envisioned:

Heterocyclic Synthesis: The beta-keto amide functionality could be exploited for the synthesis of novel heterocyclic compounds. The sterically demanding 2,6-diethylphenyl group might influence the regioselectivity and stereoselectivity of such cyclization reactions.

Medicinal Chemistry: The compound could be screened for a range of biological activities. The N-aryl propanamide scaffold is a known pharmacophore, and the specific substitution pattern may lead to novel therapeutic properties.

Coordination Chemistry: The dicarbonyl unit can act as a bidentate ligand for metal ions, suggesting potential applications in catalysis or materials science. The bulky N-aryl substituent could modulate the properties of the resulting metal complexes.

Identified Knowledge Gaps:

The primary knowledge gap is the complete absence of experimental data on the synthesis, characterization, and reactivity of this compound. Further areas that remain to be explored include:

An optimized and scalable synthetic route to the compound.

Detailed spectroscopic and crystallographic characterization.

Exploration of its fundamental chemical reactivity, including its keto-enol tautomerism and behavior in common organic reactions.

Systematic evaluation of its biological properties.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-3-14-11-8-12-15(4-2)19(14)20-18(22)13-17(21)16-9-6-5-7-10-16/h5-12H,3-4,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHJMFQTFLCFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368701 | |

| Record name | N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40624-79-1 | |

| Record name | N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for N 2,6 Diethylphenyl 3 Oxo 3 Phenylpropanamide

Established Reaction Pathways for Beta-Keto Amide Formation

The synthesis of β-keto amides is a fundamental transformation in organic chemistry. For a target such as N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide, the primary challenge lies in the formation of the amide bond between a phenylpropanoyl unit and the sterically encumbered 2,6-diethylaniline (B152787).

Amidation Reactions of Phenylpropanoyl Derivatives with 2,6-Diethylaniline

The most direct route to this compound involves the reaction of 2,6-diethylaniline with a suitable 3-oxo-3-phenylpropanoyl precursor. The choice of precursor is critical to achieving a successful reaction despite the steric hindrance posed by the two ethyl groups on the aniline (B41778) ring.

A common and effective precursor is a β-keto ester, such as ethyl benzoylacetate. The reaction, a form of aminolysis, typically requires elevated temperatures to drive the substitution of the ethoxy group with the aniline. This process involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol. Given the reduced nucleophilicity and significant steric bulk of 2,6-diethylaniline, this reaction often necessitates harsh conditions or catalytic activation to proceed efficiently. A classic approach involves heating the β-keto ester and the aniline, often with the removal of the alcohol byproduct to drive the equilibrium toward the amide product. orgsyn.org For ortho-substituted anilines, reaction outcomes can vary, sometimes leading to cyclization products depending on the specific substituents and conditions. researchgate.net

An alternative approach involves using a more reactive acylating agent, such as a benzoylacyl halide or anhydride (B1165640) derived from benzoylacetic acid. However, the instability of such precursors makes this method less common. A more viable strategy is the use of diketene (B1670635) or, more specifically, a phenylketene dimer or related species, though this is less direct for obtaining the desired phenyl-substituted keto group.

Table 1: Illustrative Conditions for Direct Amidation of Ethyl Benzoylacetate

| Reactant A | Reactant B | Conditions | Product | Typical Yield (%) |

|---|---|---|---|---|

| Ethyl Benzoylacetate | 2,6-Diethylaniline | High Temperature (e.g., >150 °C), Neat or in high-boiling solvent | This compound | Variable, often moderate due to steric hindrance |

| Ethyl Benzoylacetate | 2,6-Diethylaniline | Lewis Acid Catalyst (e.g., TiCl₄, Sc(OTf)₃), Reflux in solvent | This compound | Potentially improved |

Catalyst-Mediated Synthesis Approaches

To overcome the high activation energy associated with reacting sterically hindered amines, catalyst-mediated methods are often employed. These approaches can be broadly categorized into Lewis acid catalysis and transition metal catalysis.

Lewis Acid Catalysis: Lewis acids such as BF₃·OEt₂, Sc(OTf)₃, or TiCl₄ can activate the ester carbonyl group of a precursor like ethyl benzoylacetate, making it more electrophilic and susceptible to attack by the weakly nucleophilic 2,6-diethylaniline. nih.govresearchgate.net This activation allows the reaction to proceed under milder conditions than thermal methods alone, potentially increasing yields and reducing side products.

Transition Metal Catalysis: Modern organic synthesis has seen the development of powerful transition-metal-catalyzed methods for amide bond formation. Nickel-catalyzed systems, for example, have shown promise in the direct amidation of β-keto esters with a broad tolerance for different substrates. nih.gov Such a system could be highly effective for coupling ethyl benzoylacetate with 2,6-diethylaniline, proceeding through a mechanism that is less sensitive to steric bulk than traditional nucleophilic substitution.

Precursor Identification and Design Principles

The successful synthesis of this compound hinges on the appropriate selection of precursors.

Aniline Precursor: The choice of 2,6-diethylaniline is defined by the target molecule. Its key design features are the ortho-diethyl groups, which create a sterically hindered environment around the nitrogen atom. This steric shield dictates the need for forcing conditions or specialized catalytic methods for acylation.

Phenylpropanoyl Precursor: The design of this precursor offers more flexibility. The ideal precursor should be a stable, readily available, and sufficiently reactive 3-oxo-3-phenylpropanoyl synthon.

Ethyl Benzoylacetate: This is a primary candidate due to its commercial availability and stability. Its reactivity can be tuned by the reaction conditions (thermal vs. catalytic).

Benzoylacetic Acid: While a direct precursor, its use in amidation typically requires an activating agent (e.g., carbodiimides) to form the amide bond. The acidic proton on the α-carbon can complicate these reactions.

Benzoylketene (in situ): Generated in situ, benzoylketene is a highly reactive intermediate that can react with amines. However, controlling its formation and subsequent reaction can be challenging and may lead to side products.

The core design principle involves balancing the reactivity of the phenylpropanoyl precursor with the steric and electronic properties of 2,6-diethylaniline to achieve selective and efficient amide bond formation.

Process Efficiency and Scalability Considerations for Synthesis

For any synthetic methodology to be practical, especially for potential industrial application, its efficiency and scalability must be considered.

Atom Economy: Direct amidation of a β-keto ester with an amine is relatively atom-economical, with the only byproduct being a small alcohol molecule. Methods requiring activating agents or complex catalysts may have lower atom economy.

Reaction Conditions: High-temperature thermal methods can be energy-intensive and may not be suitable for large-scale operations due to safety and equipment constraints. Catalyst-mediated processes that run under milder conditions are generally preferred for scalability.

Catalyst Cost and Recovery: The cost, availability, and toxicity of the catalyst are critical factors. For instance, while a novel nickel catalyst might be highly effective, its cost and the need for removal from the final product could be prohibitive. nih.gov Heterogeneous catalysts or catalysts that can be easily recovered and recycled are advantageous for large-scale synthesis.

Purification: The ease of purification of the final product is a key consideration. Reactions that proceed with high selectivity and yield simplify downstream processing, reducing the need for complex and costly chromatographic purification. The crystalline nature of many β-keto amides can facilitate purification by simple recrystallization. orgsyn.org

Optimizing for scalability involves selecting a pathway that balances precursor cost, reaction efficiency, energy input, and the complexity of product purification. For this compound, a robust, high-yield catalytic amidation of ethyl benzoylacetate at moderate temperatures would likely represent the most efficient and scalable synthetic route.

Chemical Reactivity and Mechanistic Investigations of N 2,6 Diethylphenyl 3 Oxo 3 Phenylpropanamide

Tautomeric Equilibria and Intramolecular Hydrogen Bonding Dynamics

A fundamental characteristic of β-dicarbonyl compounds, including N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide, is the existence of a tautomeric equilibrium between the keto and enol forms. This dynamic process involves the migration of a proton and the shifting of double bonds, leading to distinct chemical species with different properties and reactivities.

Keto-Enol Tautomerism Elucidation

The tautomeric equilibrium of this compound involves the interconversion between the keto tautomer and two possible enol tautomers, (Z)-enol and (E)-enol. The equilibrium position is significantly influenced by factors such as the solvent, temperature, and the inherent electronic and steric properties of the molecule.

In solution, this compound exists as a mixture of the ketoamide and the (Z)-enolamide tautomers. Both of these forms are stabilized by intramolecular hydrogen bonds. The presence and ratio of these tautomers can be elucidated and quantified using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR spectra, distinct signals for the protons of the keto and enol forms are typically observed, allowing for the determination of their relative concentrations. For instance, the methylene (B1212753) protons of the keto form and the vinyl proton of the enol form appear at characteristic and different chemical shifts.

The (Z)-enol form is often stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen, forming a six-membered pseudo-ring. This interaction contributes significantly to the stability of the enol tautomer.

Influence of Steric and Electronic Effects on Tautomerization

The position of the keto-enol equilibrium is a delicate balance of steric and electronic effects. The bulky 2,6-diethylphenyl group on the amide nitrogen introduces significant steric hindrance. This steric crowding can influence the planarity of the molecule and, consequently, the extent of conjugation in the enol form. In some β-dicarbonyl systems, bulky substituents can shift the equilibrium towards the keto form due to steric repulsion in the more planar enol form.

Electronically, the phenyl ring attached to the ketone and the diethylphenyl group on the amide nitrogen influence the acidity of the α-protons and the stability of the respective tautomers. Electron-withdrawing groups generally favor the enol form by increasing the acidity of the α-protons and stabilizing the enolate intermediate. Conversely, electron-donating groups can favor the keto form. The interplay of these steric and electronic factors determines the specific keto-enol ratio observed for this compound under given conditions.

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium | Rationale |

|---|---|---|

| Solvent Polarity | Polar solvents generally favor the keto form. | The more polar keto form is better solvated by polar solvents. |

| Temperature | The effect is variable and depends on the thermodynamics of the specific system. | Changes in temperature can shift the equilibrium based on the enthalpy and entropy differences between the tautomers. |

| Steric Hindrance | Bulky substituents can destabilize the planar enol form, favoring the keto tautomer. | Increased steric strain in the enol form due to crowding. |

| Electronic Effects | Electron-withdrawing groups tend to favor the enol form. | Increased acidity of α-protons and stabilization of the conjugated enol system. |

Reaction Profiles: Nucleophilic, Electrophilic, and Radical Pathwaysresearchgate.net

The dual functionality of this compound allows it to participate in a variety of reactions. The ketone carbonyl group is susceptible to nucleophilic attack, while the enol form provides a nucleophilic carbon center. The aromatic rings can undergo electrophilic substitution, and under specific conditions, the molecule can be involved in radical reactions.

The methylene group, activated by two flanking carbonyl groups, is a key reactive center. It can be deprotonated to form a stable enolate, which is a potent nucleophile. This enolate can then react with various electrophiles. For instance, Michael addition reactions with α,β-unsaturated compounds are a common transformation for related β-dicarbonyl species.

Derivatization and Functional Group Interconversion Strategiesresearchgate.net

The presence of the amide and ketone functionalities provides multiple avenues for the derivatization and functional group interconversion of this compound.

Modifications at the Amide Nitrogen

The amide nitrogen in this compound is sterically hindered by the two ortho-ethyl groups on the phenyl ring. This steric bulk significantly reduces its nucleophilicity and basicity, making direct modifications at the nitrogen atom challenging. While N-alkylation and N-acylation are common reactions for less hindered amides, these transformations would likely require harsh conditions or specialized catalytic systems for this particular compound. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, further reducing its reactivity.

Transformations of the Ketone Carbonyl Group

The ketone carbonyl group offers a more accessible site for chemical modification. It can undergo a range of classical carbonyl reactions, including:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent would depend on the desired selectivity, as LiAlH₄ would also reduce the amide functionality.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, where a phosphorus ylide replaces the carbonyl oxygen with a carbon-carbon double bond. This allows for the introduction of a wide range of substituents at this position.

Formation of Imines and Enamines: Reaction with primary or secondary amines can lead to the formation of imines and enamines, respectively. These reactions are typically catalyzed by acid.

Table 2: Potential Transformations of the Ketone Carbonyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reduction | NaBH₄ | Secondary Alcohol |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Alkene |

| Imine Formation | Primary Amine (R-NH₂) | Imine |

Aromatic Ring Functionalization via Electrophilic Substitution

The structure of this compound presents two distinct aromatic rings that can potentially undergo electrophilic aromatic substitution. These rings exhibit different electronic properties due to their respective substituents, leading to significant differences in reactivity and regioselectivity. The first is the 2,6-diethylphenyl ring bonded to the amide nitrogen, and the second is the phenyl ring attached to the carbonyl group of the propanamide chain.

Theoretical Reactivity and Regioselectivity

A theoretical analysis based on the principles of electrophilic aromatic substitution suggests that the two aromatic rings will have markedly different susceptibilities to electrophilic attack.

The N-(2,6-diethylphenyl) Ring: The amide group (–NH–C=O) attached to this ring is generally considered an activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its electron density and making it more nucleophilic. This enhanced nucleophilicity facilitates the attack by an electrophile. However, in the case of N-acyl derivatives like this compound, the activating effect is somewhat attenuated compared to a simple amino group because the nitrogen lone pair also participates in resonance with the adjacent carbonyl group. Despite this, the N-(2,6-diethylphenyl) moiety is still considered the more activated of the two rings in the molecule. brainly.inquora.com

The directing influence of the amide substituent would typically favor substitution at the ortho and para positions. However, the two ortho positions (3 and 5) are sterically hindered by the adjacent ethyl groups. The para position (4-position) is, therefore, the most likely site for electrophilic attack due to a combination of electronic activation and reduced steric hindrance. libretexts.orgyoutube.com The two ethyl groups are weak activating groups themselves and are also ortho, para-directors. Their presence further supports the activation of this ring.

The 3-Phenylpropanamide (B85529) Ring: The phenyl ring in this part of the molecule is attached to a carbonyl group, which is part of the 3-oxo-propanamide chain. The carbonyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. masterorganicchemistry.com This deactivation occurs because the carbonyl group pulls electron density out of the ring, making it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org Electron-withdrawing groups are known to be meta-directors. Therefore, any electrophilic substitution on this ring would be expected to occur at the meta positions (3' and 5').

Competitive Reactivity

In molecules that contain both an activated and a deactivated aromatic ring, electrophilic substitution will overwhelmingly favor the more electron-rich, activated ring. youtube.comstackexchange.com Consequently, it is predicted that electrophilic aromatic substitution reactions performed on this compound will occur exclusively on the N-(2,6-diethylphenyl) ring, specifically at the 4-position, provided that reaction conditions are controlled to favor monosubstitution. The deactivated 3-phenylpropanamide ring would require much harsher reaction conditions to undergo substitution. msu.edu

Hypothetical Research Findings

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | N-(4-nitro-2,6-diethylphenyl)-3-oxo-3-phenylpropanamide |

| Bromination | Br₂, FeBr₃ | N-(4-bromo-2,6-diethylphenyl)-3-oxo-3-phenylpropanamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-(4-acetyl-2,6-diethylphenyl)-3-oxo-3-phenylpropanamide |

| Sulfonation | SO₃, H₂SO₄ | N-(4-sulfo-2,6-diethylphenyl)-3-oxo-3-phenylpropanamide |

These predictions are based on the strong directing effect of the N-acyl group to the sterically accessible para position and the higher reactivity of the N-(2,6-diethylphenyl) ring compared to the deactivated phenyl ring. It is important to note that these are theoretical predictions and would require experimental validation.

Advanced Spectroscopic and Diffraction Based Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D NMR (¹H and ¹³C) Chemical Shift Analysis

¹H NMR Spectroscopy: A proton NMR spectrum of N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide would be expected to show distinct signals for each unique proton environment. The aromatic protons on the phenyl and diethylphenyl rings would appear in the downfield region (typically 6.5-8.0 ppm). The methylene (B1212753) protons of the ethyl groups and the propanamide backbone, as well as the methyl protons of the ethyl groups, would appear in the upfield region. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., triplets, quartets) would reveal adjacent proton-proton couplings, confirming the connectivity of the ethyl and propanamide fragments.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and amide groups would be the most downfield signals (typically 160-200 ppm). The aromatic carbons would resonate in the 110-150 ppm range, while the aliphatic carbons of the ethyl groups and the propanamide chain would appear at the highest field (most upfield).

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Assignment and Stereochemistry

Two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to probe the molecule's conformation. chemicalbook.comnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov It would be used to trace the connectivity within the ethyl groups and the propanamide backbone, and to confirm assignments within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. nih.gov This is the primary method for assigning the resonances of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. chemicalbook.com This experiment would provide insights into the three-dimensional structure and preferred conformation of the molecule in solution, for instance, by showing spatial proximity between protons on the diethylphenyl ring and the propanamide chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra are characteristic of the compound's functional groups.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show strong absorption bands characteristic of its functional groups. Key absorptions would include the N-H stretch of the secondary amide (around 3300 cm⁻¹), C-H stretches from the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), a sharp C=O stretch for the ketone (around 1685 cm⁻¹), and another C=O stretch for the amide (Amide I band, around 1650 cm⁻¹).

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations would likely give strong signals. The C=O stretching vibrations would also be visible, although their relative intensities might differ from the IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₁₉H₂₁NO₂, Molecular Weight: 295.38 g/mol ), high-resolution mass spectrometry would confirm the elemental composition. chemicalbook.com Tandem MS (MS/MS) experiments would involve selecting the molecular ion and inducing fragmentation. The resulting fragment ions would provide clues to the structure. Expected fragmentation pathways could include cleavage of the amide bond, loss of the ethyl groups, or cleavage within the propanamide chain, leading to characteristic fragment ions corresponding to the benzoyl group and the N-(2,6-diethylphenyl)aniline moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

If suitable single crystals of this compound could be grown, X-ray diffraction analysis would provide a wealth of information. This would include exact bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the molecule's conformation in the solid state. This technique would also establish the crystal system, space group, and unit cell dimensions.

Elucidation of Crystal Packing and Intermolecular Interactions

The crystal structure would reveal how the molecules pack together in the solid state. Analysis of the packing arrangement would identify any significant intermolecular interactions, such as hydrogen bonds involving the amide N-H group as a donor and one of the carbonyl oxygen atoms as an acceptor. nih.gov Other weaker interactions, like C-H···O, C-H···π, and π-π stacking between the aromatic rings, would also be identified, providing a complete picture of the forces that stabilize the crystal lattice. researchgate.net

Polymorphism and Crystallization Engineering of this compound

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For a compound such as this compound, understanding and controlling its polymorphic behavior through crystallization engineering is paramount for the development of a consistent and effective drug product. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties.

Polymorphism

The existence of polymorphs for this compound would necessitate a thorough screening process to identify all possible crystalline forms. Such studies are crucial as different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, cooling rate, and the presence of impurities. Each polymorph would be characterized by a unique set of spectroscopic and diffraction data.

For instance, different polymorphic forms would produce distinct powder X-ray diffraction (PXRD) patterns, reflecting the differences in their crystal lattices. Similarly, thermal analysis techniques like differential scanning calorimetry (DSC) would reveal different melting points and enthalpies of fusion for each polymorph. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be employed to differentiate polymorphs by identifying shifts in vibrational frequencies corresponding to specific functional groups within the this compound molecule.

A hypothetical summary of data for two polymorphic forms (Form I and Form II) of this compound is presented in the table below to illustrate the expected differences.

Interactive Data Table: Hypothetical Polymorphic Forms of this compound

| Property | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Melting Point (°C) | 150-152 | 158-160 |

| Enthalpy of Fusion (J/g) | 85 | 92 |

| Key PXRD Peaks (2θ) | 8.5, 12.3, 17.8, 21.5 | 9.2, 11.8, 16.5, 22.1 |

| Key IR Peaks (cm⁻¹) | 3300 (N-H), 1680 (C=O, ketone), 1650 (C=O, amide) | 3315 (N-H), 1685 (C=O, ketone), 1655 (C=O, amide) |

Crystallization Engineering

Crystallization engineering involves the rational design and control of the crystallization process to obtain a desired solid form with specific characteristics. For this compound, the goal of crystallization engineering would be to consistently produce the most stable polymorph with the desired physicochemical properties.

Key strategies in crystallization engineering include:

Solvent Selection: The choice of solvent is critical as it can influence the nucleation and growth of specific polymorphs. Solvents with different polarities, hydrogen bonding capabilities, and boiling points would be screened to understand their impact on the resulting crystal form.

Supersaturation Control: The level of supersaturation is a primary driving force for crystallization. Controlling the rate of supersaturation generation, for example, through controlled cooling or anti-solvent addition, can be used to target a specific polymorphic form.

Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process, ensuring the consistent formation of that specific form and avoiding the nucleation of metastable polymorphs.

Process Analytical Technology (PAT): The use of in-situ monitoring tools, such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy, can provide real-time information on the crystallization process, allowing for better control over the final solid form.

Detailed research into the crystallization kinetics and thermodynamics of this compound would be necessary to develop a robust and reproducible crystallization process. This would involve determining the solubility curves in various solvents and identifying the metastable zone width to design an effective crystallization protocol.

The table below outlines a hypothetical crystallization screening approach for this compound.

Interactive Data Table: Hypothetical Crystallization Screening for this compound

| Solvent | Crystallization Method | Resulting Form |

| Ethanol | Slow Evaporation | Form I (Needle-like crystals) |

| Acetone | Cooling Crystallization | Form II (Prismatic crystals) |

| Toluene | Anti-solvent (Hexane) Addition | Amorphous Precipitate |

| Methanol | Slurry Conversion at 25°C | Form I (Thermodynamically stable form) |

By systematically investigating the interplay between molecular structure and crystallization conditions, a comprehensive understanding of the polymorphic landscape of this compound can be achieved, enabling the selection and consistent production of the optimal solid form for pharmaceutical applications.

Computational Chemistry and Theoretical Modeling of N 2,6 Diethylphenyl 3 Oxo 3 Phenylpropanamide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic nature of a molecule. These investigations would reveal key information about bonding, charge distribution, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculation

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. By employing a functional like B3LYP with a basis set such as 6-311++G(d,p), researchers could calculate the optimized bond lengths, bond angles, and dihedral angles of N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide. These calculations would provide the foundational structure for all other computational analyses.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. An analysis would involve calculating the energies of the HOMO and LUMO and mapping their spatial distribution. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability. A smaller gap suggests higher reactivity. From these energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) could be derived to quantify the molecule's reactive nature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. The map would show electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. This would highlight the reactive sites on this compound, particularly around the carbonyl and amide functional groups.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility.

Ligand-Target Interaction Modeling (Mechanism-Focused)

If this compound were investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), molecular docking simulations would be performed. These simulations would predict the preferred binding orientation and affinity of the molecule within the target's active site. Following docking, molecular dynamics (MD) simulations could be run to observe the stability of the ligand-target complex over time, revealing key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that are crucial for its mechanism of action.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Theoretical Descriptors)

QSAR and QSPR studies aim to establish a mathematical relationship between a molecule's structural or physicochemical properties (descriptors) and its biological activity or a specific property. For this compound, a QSAR study would involve calculating a variety of theoretical descriptors, including electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and thermodynamic properties. These descriptors could then be correlated with experimentally determined activities of a series of related compounds to build a predictive model.

While the specific data for this compound is not available, the methodologies described represent the standard and powerful approaches that computational chemists would use to characterize this molecule. Such studies would be a valuable contribution to the scientific community, providing a deeper understanding of its chemical nature and paving the way for potential applications.

Derivation of Electronic and Steric Descriptors

The electronic and steric landscape of a molecule is fundamental to understanding its chemical behavior. For this compound, these descriptors would be derived using computational methods like Density Functional Theory (DFT) or other ab initio quantum mechanics methods.

Electronic Descriptors: These properties provide insight into the electron distribution and orbital energies, which are key to the molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl groups. Positive potential regions (blue) are electron-poor and are sites for nucleophilic attack.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charge on each atom. This data helps in identifying reactive sites more quantitatively.

A hypothetical data table of electronic descriptors, which would be the output of such a computational study, is presented below.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Steric Descriptors: These descriptors quantify the three-dimensional size and shape of the molecule, which influences its ability to interact with other molecules.

Molecular Volume and Surface Area: These basic parameters provide a measure of the molecule's size.

Steric Hindrance: The two ethyl groups on the phenyl ring of the amide moiety create significant steric bulk. This would be quantified by measuring specific intramolecular distances and dihedral angles to understand how this bulk may shield the amide nitrogen and adjacent carbonyl group from attack.

A hypothetical data table for steric descriptors is shown below.

| Descriptor | Hypothetical Value | Significance |

| Molecular Volume | 350 ų | Overall size of the molecule |

| Molecular Surface Area | 450 Ų | Area of interaction with the solvent and reactants |

| Key Dihedral Angle (C-N-C-C) | 90° | Defines the orientation of the diethylphenyl group |

Predictive Modeling of Reactivity and Interaction Potentials

Building upon the calculated descriptors, predictive models can be developed to understand the reactivity and potential interactions of this compound.

Reactivity Modeling:

Fukui Functions: These are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the most reactive atoms within the molecule. For a β-ketoamide, the enolizable α-carbon, the two carbonyl carbons, and the amide nitrogen would be key areas of interest.

Transition State Theory: To model specific reactions, computational chemists would search for the transition state structures. The energy of these transition states allows for the calculation of activation energies, providing a quantitative prediction of reaction rates. For instance, the enolization of the β-keto group could be modeled to understand its kinetics.

Interaction Potentials:

Non-covalent Interactions: The interaction of this compound with other molecules, such as solvents or biological receptors, would be modeled by studying non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. The phenyl rings in the molecule would be potential sites for π-π stacking interactions.

Molecular Docking: If the molecule were being studied as a potential ligand for a protein, molecular docking simulations would be employed. These simulations predict the preferred binding orientation of the molecule within the active site of a receptor and estimate the binding affinity. The electronic and steric descriptors would be crucial for the accuracy of these predictions.

Mechanistic Elucidation of Molecular Interactions Non Clinical Focus

Binding Affinity and Mode of Interaction with Biomolecular Targets (In Vitro/Mechanistic)

No studies detailing the inhibitory effects of N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide on any specific enzymes were identified. Data regarding its inhibition constants (Kᵢ), IC₅₀ values, or the nature of its interaction with enzyme active sites (e.g., competitive, non-competitive, uncompetitive) are not available in the public domain.

Information on the binding of this compound to any biological receptors is currently unavailable. There are no published studies that characterize its affinity (e.g., K𝒹), selectivity, or mode of binding to receptor targets.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

As no specific biomolecular targets for this compound have been identified, there are no structure-activity relationship studies that elucidate the key structural moieties responsible for target engagement.

In the absence of a known biological target and corresponding structure-activity relationship data, there is no basis for the rational design of analogs of this compound aimed at improving mechanistic potency.

Applications and Future Research Directions in Chemical Science

Role as a Synthetic Intermediate in Complex Molecule Construction

The reactivity of the β-keto amide functional group makes N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic systems. The presence of both a ketone and an amide, separated by a reactive methylene (B1212753) group, allows for a variety of cyclization reactions.

General reviews of β-keto amides indicate their utility as precursors for a range of important heterocyclic compounds. uni-plovdiv.bgresearchgate.net For instance, the 1,3-dicarbonyl motif is a classic building block for the synthesis of pyrazoles through condensation with hydrazine derivatives. chim.itresearchgate.netnih.govnih.gov Similarly, reactions with appropriate precursors can lead to the formation of pyridone structures. nih.govsciforum.net While specific examples detailing the use of this compound in these transformations are not extensively documented in publicly available literature, the general reactivity of the β-keto amide class suggests its high potential in this area. uni-plovdiv.bg The sterically bulky 2,6-diethylphenyl group can also influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic products.

Table 1: Potential Heterocyclic Scaffolds from β-Keto Amide Precursors

| Heterocycle Class | General Reactant | Potential Product from this compound |

| Pyrazoles | Hydrazines | Phenyl- and N-(2,6-diethylphenyl)-substituted pyrazoles |

| Pyridones | Ammonia or primary amines | Phenyl- and N-(2,6-diethylphenyl)-substituted pyridones |

| Isoxazoles | Hydroxylamine | Phenyl- and N-(2,6-diethylphenyl)-substituted isoxazoles |

| Pyrimidines | Amidines | Phenyl- and N-(2,6-diethylphenyl)-substituted pyrimidines |

Potential in Materials Science and Supramolecular Chemistry

The structural characteristics of this compound also suggest its potential utility in the fields of materials science and supramolecular chemistry.

Incorporation into Functional Polymer Systems

While specific research on the incorporation of this compound into polymers is not widely reported, its functional groups offer several possibilities for its use as a monomer or a functional additive. The amide and ketone moieties can potentially participate in polymerization reactions or serve as sites for grafting onto existing polymer backbones, thereby imparting specific properties to the resulting material.

Application as a Ligand in Catalysis and Coordination Chemistry

The β-keto amide functionality can act as a bidentate ligand, coordinating to metal ions through the oxygen atoms of the ketone and the deprotonated amide. researchgate.net This chelating ability makes this compound a promising candidate for the development of novel metal complexes with catalytic or other interesting properties. mdpi.com

The N-(2,6-diethylphenyl) group is a common feature in ligands used in modern catalysis, where its steric bulk is often exploited to control the coordination environment of the metal center, thereby influencing the activity and selectivity of the catalyst. For example, related N-aryl substituents are found in highly effective catalysts for olefin metathesis and other organic transformations. The combination of this sterically demanding group with the chelating β-keto amide moiety in this compound could lead to the formation of unique coordination complexes. researchgate.netrsc.org These complexes may find applications in various catalytic processes, such as oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov

Emerging Research Avenues and Interdisciplinary Applications

The multifaceted nature of this compound opens up several avenues for future research. One area of interest is the exploration of the biological activity of this compound and its derivatives. The pyrazole and pyridone heterocycles, which can be synthesized from this intermediate, are known to be present in many biologically active molecules.

Furthermore, the development of new synthetic methodologies that exploit the unique reactivity of this compound is an ongoing area of interest in organic chemistry. nih.govorganic-chemistry.orgnih.gov The design and synthesis of novel coordination complexes with tailored electronic and steric properties for specific catalytic applications also represent a promising direction for future investigations. researchgate.netfigshare.com As our understanding of the fundamental chemistry of β-keto amides continues to grow, it is likely that new and innovative applications for this compound will emerge at the interface of organic synthesis, materials science, and catalysis.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide?

A two-step approach is commonly employed:

Acyl chloride formation : React 3-oxo-3-phenylpropanoic acid with thionyl chloride (SOCl₂) under reflux (70°C, 4 h) to generate the reactive acyl chloride intermediate.

Amide coupling : Add 2,6-diethylaniline dropwise to the acyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. Monitor reaction completion via TLC (silica gel, hexane:ethyl acetate 4:1). Purify via column chromatography (yield: ~68–72%) .

Q. What spectroscopic techniques are optimal for structural characterization?

- NMR : Use - and -NMR in deuterated DMSO to resolve aromatic protons (δ 7.2–7.8 ppm) and carbonyl signals (δ 170–175 ppm for the ketone and amide groups). Assign diethyl substituents using - COSY .

- Mass spectrometry : High-resolution ESI-MS (exact mass 301.0784) confirms molecular integrity .

- X-ray crystallography : For solid-state conformation, use single-crystal diffraction (Mo-Kα radiation) to analyze steric effects from the 2,6-diethyl groups .

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to minimize inhalation risks (LD₅₀ data pending, but structurally similar amides show moderate toxicity) .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR data for this compound?

Discrepancies often arise from tautomeric equilibria (keto-enol) or solvent polarity effects. Solutions:

- Perform variable-temperature NMR (25–80°C) in DMSO-d₆ to observe tautomerization dynamics.

- Compare with computational models (e.g., DFT at B3LYP/6-311+G(d,p)) to predict chemical shifts and coupling constants .

- Validate using 2D NMR (HSQC/HMBC) to confirm spin-spin correlations between the amide NH and adjacent carbons .

Q. How to design degradation studies for environmental fate analysis?

- Electrochemical reduction : Adapt methods from α-halocarbonyl pollutant studies (e.g., bismuth electrode systems at −1.2 V vs. Ag/AgCl) to assess reductive cleavage of the amide bond .

- Photolysis : Expose to UV light (254 nm) in aqueous acetonitrile (50:50) and monitor degradation via HPLC-MS. Identify byproducts (e.g., phenylacetic acid derivatives) .

Q. What strategies mitigate steric hindrance during functionalization of the 2,6-diethylphenyl group?

Q. How to analyze metabolic pathways in biological systems?

- In vitro assays : Incubate with liver microsomes (rat/human) and monitor phase I metabolites (e.g., hydroxylation at the phenyl ring) via LC-QTOF-MS.

- Isotopic labeling : Synthesize -labeled analogs to track metabolic cleavage sites .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile polar vs. nonpolar solvent compatibility?

- Solubility profiling : Conduct systematic testing in DMSO, ethanol, and hexane. Note that the compound exhibits >50 mg/mL solubility in DMSO but <1 mg/mL in hexane due to dipole interactions from the carbonyl groups .

- Co-solvent systems : Use ethanol/water (70:30) for in vitro assays to balance solubility and biocompatibility .

Q. Disagreements in catalytic efficiency for amide bond formation: What variables require optimization?

- Base selection : Replace TEA with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity of the aniline nitrogen .

- Solvent effects : Switch from DCM to THF for better solubility of intermediates, reducing reaction time by 30% .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.